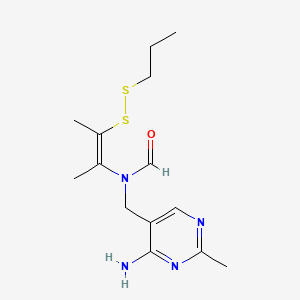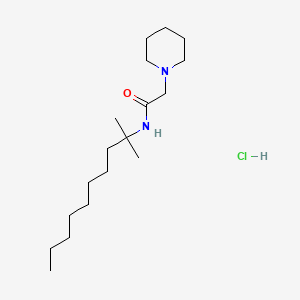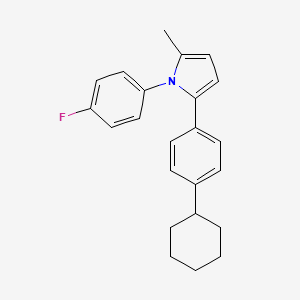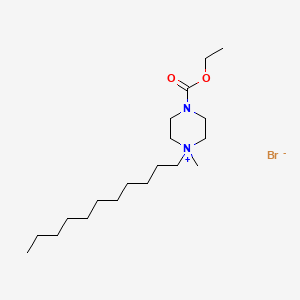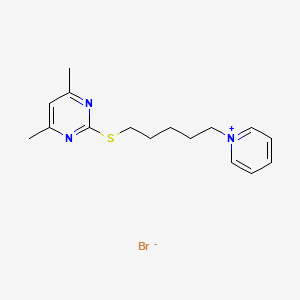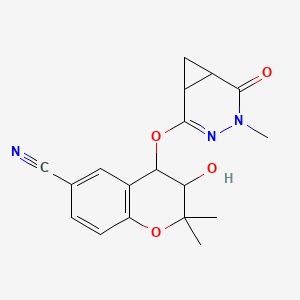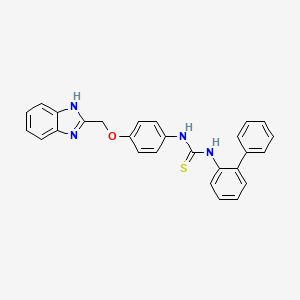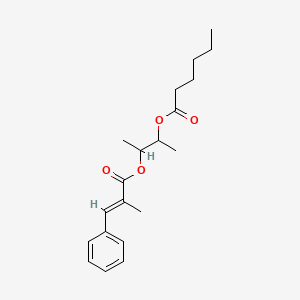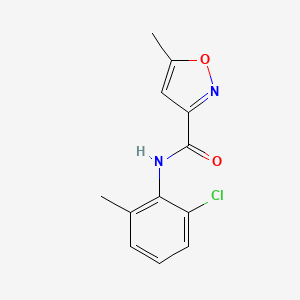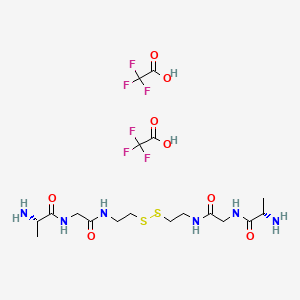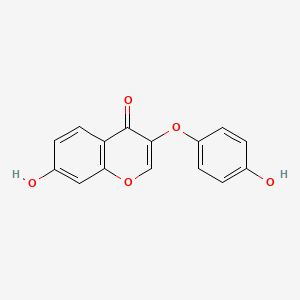
3-(4-Hydroxyphenoxy)-7-hydroxychromone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-3-(4-hydroxyphenoxy)-4H-chromen-4-one is a chemical compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-hydroxyphenoxy)-4H-chromen-4-one typically involves the reaction of appropriate phenolic compounds under specific conditions. One common method involves the condensation of 4-hydroxybenzaldehyde with 7-hydroxy-4H-chromen-4-one in the presence of a catalytic amount of acetic acid and pyrrolidine in ethanol . This reaction yields the desired compound with good efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-hydroxy-3-(4-hydroxyphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the phenolic rings.
Applications De Recherche Scientifique
7-hydroxy-3-(4-hydroxyphenoxy)-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it a subject of study in cellular and molecular biology.
Medicine: Its potential anticancer and anti-inflammatory activities are being explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing agents.
Mécanisme D'action
The mechanism by which 7-hydroxy-3-(4-hydroxyphenoxy)-4H-chromen-4-one exerts its effects involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and chelate metal ions. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation by modulating signaling pathways involved in cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Hydroxy-2-(4-hydroxyphenoxy)-7-methoxy-4H-1-benzopyran-4-one
- 7-Hydroxy-3-(4-hydroxyphenyl)-4-phenyl-2H-chromen-2-one
Uniqueness
7-hydroxy-3-(4-hydroxyphenoxy)-4H-chromen-4-one is unique due to its specific substitution pattern on the chromenone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C15H10O5 |
|---|---|
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
7-hydroxy-3-(4-hydroxyphenoxy)chromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-8,16-17H |
Clé InChI |
MEPDXOOIZNOHEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)OC2=COC3=C(C2=O)C=CC(=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


